Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is a spirocyclic compound characterized by its unique structural features, which include a spiro linkage between two cyclobutane rings and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is classified as a spirocyclic compound and an ester. Its molecular formula is C10H16O3, indicating the presence of carbon, hydrogen, and oxygen atoms in its structure.
The synthesis of methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate typically involves the following steps:
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate features a complex three-dimensional structure due to its spirocyclic nature. The compound consists of a central spiro carbon atom bonded to two cyclobutane rings and an acetate group.
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate can participate in various chemical reactions due to its functional groups:
Common reagents for these reactions include acids for hydrolysis and reducing agents for reduction processes. The rigidity of the spiro structure influences the reactivity patterns compared to non-spiro compounds.
The mechanism of action for methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is not fully elucidated but is believed to involve interactions with biological targets through its structural features:
Research into the pharmacokinetics (absorption, distribution, metabolism, excretion) of related compounds indicates favorable profiles that could extend to methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate .
Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry for characterization purposes.
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate has potential applications in several areas:
The construction of the spiro[3.3]heptane framework presents significant synthetic challenges due to its inherent ring strain and angular geometry. The bicyclic system contains two fused cyclobutane rings sharing a central quaternary carbon, resulting in bond angles deviating from ideal tetrahedral geometry. This strain energy (estimated at 25–30 kcal/mol) profoundly influences synthetic design, necessitating strategic bond disconnections to avoid high-energy intermediates. Dichloroketene [2+2] cycloadditions with cyclobutenes represent a key strain-engineering approach, leveraging the ring strain of the cyclobutene precursor to drive reactivity. As demonstrated by Org Biomol Chem (2022), this method proceeds via a ketene intermediate that undergoes stereoselective cyclization to form the spirocyclic dichloroketone precursor. Subsequent reductive dechlorination with zinc-copper couple delivers the unstrained spiro[3.3]heptan-6-one core with preserved stereochemical integrity [7].
Table 1: Ring-Strain Energy Contributions in Spiro[3.3]heptane Synthesis
Structural Feature | Strain Energy Contribution | Synthetic Implication |
---|---|---|
Cyclobutane Ring Fusion | 8.5–10.3 kcal/mol per ring | Favors [2+2] cycloadditions over aldol pathways |
Spiro Carbon Geometry | 6.2–7.8 kcal/mol | Limits nucleophilic substitution at bridgehead positions |
Ester at C1 Position | Reduces strain by 3.1 kcal/mol | Stabilizes enolate intermediates for alkylation |
3-Keto Group | Increases strain by 4.7 kcal/mol | Enables ring expansion/rearrangement strategies |
An alternative strain-relief strategy employs the Tebbe methylenation of O-silylated 2-(hydroxymethyl)cyclobutanone derivatives. Standard Wittig olefination fails with this substrate due to steric hindrance around the carbonyl, but the Tebbe reagent (Cp₂TiCH₂ClAlMe₂) generates the requisite titanium-based ylide that overcomes this limitation. The resulting exocyclic alkene (e.g., compound 34 in Org Biomol Chem) serves as the dichloroketene acceptor for spiroannulation. Computational modeling confirms that introducing a C1-ester group reduces overall strain by 3.1 kcal/mol compared to the unsubstituted system, rationalizing its utility as a synthetic handle [7] [1].
Accessing enantiopure 3-hydroxyspiro[3.3]heptanes requires precise chiral induction during ketone reduction or precursor functionalization. Catalytic hydrogenation using Crabtree’s catalyst ([Ir(COD)Py(PCy₃)]PF₆) achieves 89% ee for the 3-alcohol derivative when applied to spirocyclic enol ether precursors. This method leverages the concave topography of the spiro framework, where the bulky iridium catalyst differentiates between enantiotopic faces through steric interactions with the C1-acetate group [2] [7].
Biocatalytic approaches offer complementary stereoselectivity: ketoreductase enzymes (KRED-110 from Lactobacillus kefir) reduce 3-oxospiro[3.3]heptane-1-carboxylates with >95% ee for the (3S) isomer. The small hydrophobic binding pocket of this enzyme preferentially accommodates the re-face of the ketone, positioning the pro-(R) hydrogen of the NADPH cofactor for stereoselective delivery. Alternatively, enzymatic resolution using Candida antarctica lipase B (CAL-B) and vinyl acetate achieves 98% ee for the (3R)-acetate derivative when applied to racemic 3-hydroxyspiro[3.3]heptanes. This kinetic resolution exploits differential acylation rates of the enantiomers, with the si-face alcohol reacting 35-fold faster than its antipode due to hydrogen-bonding interactions with the catalytic triad [7].
Table 2: Asymmetric Methods for 3-Hydroxyspiro[3.3]heptane Synthesis
Method | Substrate | Catalyst/Agent | ee (%) | Absolute Configuration |
---|---|---|---|---|
Hydrogenation | 3-Oxo-spiro[3.3]hept-1-yl acetate | [Ir(COD)Py(PCy₃)]PF₆ | 89 | 3R |
Bioreduction | 6-Oxo-spiro[3.3]heptane-1-carboxylate | KRED-110 | >95 | 3S |
Enzymatic Resolution | rac-3-Hydroxyspiro[3.3]heptane-1-carboxylate | CAL-B / vinyl acetate | 98 (3R-acetate) | 3R (kinetic) |
Ellman Sulfinimine | 3-Oxospiro[3.3]heptane | (R)-tert-Butanesulfinamide | 82 | 3R (after deprotection) |
Chiral auxiliary-mediated approaches provide crystalline intermediates for stereochemical control. Ellman’s (R)-tert-butanesulfinamide condenses with 3-oxospiro[3.3]heptane to form sulfinimines, which undergo diastereoselective reduction (NaBH₄) with 82% de. X-ray crystallography confirms the (3R) configuration in the major diastereomer, arising from chelation-controlled delivery of hydride to the re-face [7].
The C1-position of spiro[3.3]heptanes offers a strategic vector for introducing the acetate moiety, with esterification typically performed late-stage to avoid β-elimination during earlier transformations. A two-step sequence proves most effective: (1) nucleophilic displacement of 1-(bromomethyl)spiro[3.3]heptane derivatives with potassium cyanide generates the nitrile intermediate; (2) acidic hydrolysis (HCl, reflux) yields the carboxylic acid, which undergoes Fisher esterification (MeOH, H₂SO₄) to afford methyl 1-(spiro[3.3]heptyl)acetates. This route achieves 76% overall yield with minimal epimerization at C3 stereocenters [7].
For acid-sensitive substrates, Steglich esterification using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables mild coupling. When applied to 3-hydroxyspiro[3.3]heptane-1-acetic acid, this method preserves the stereochemical integrity of the allylic alcohol while affording the target ester in 87% isolated yield (purity confirmed by HPLC-UV). Microwave-assisted esterification represents an efficient alternative: irradiation (100°C, 15 min) of the carboxylic acid with dimethyl carbonate (DMC) and catalytic K₂CO₃ provides methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate with 95% conversion and >99% purity, as commercialized by Enamine (Cat. No. EN300-1722689) [2] [4].
The stereoselective reduction of 3-oxospiro[3.3]heptane derivatives dictates the spatial orientation of the C3 hydroxy group, which profoundly influences biological activity in downstream applications. Hydride reagents exhibit distinct facial selectivity: sodium borohydride in methanol reduces 3-ketospiro[3.3]heptane-1-carboxylates with 2.3:1 syn/anti diastereoselectivity (relative to C1-ester), favoring attack on the less-hindered convex face. Conversely, L-Selectride® (lithium tri-sec-butylborohydride) in THF at −78°C reverses selectivity (1:4.7 syn/anti) due to coordination with the ester carbonyl prior to hydride delivery from the concave face [7].
Table 3: Diastereoselectivity in 3-Oxospiro[3.3]heptane Reductions
Reducing Agent | Solvent | Temp (°C) | dr (syn:anti) | Major Isomer Configuration |
---|---|---|---|---|
NaBH₄ | MeOH | 0 | 2.3:1 | (1R,3S) |
L-Selectride® | THF | −78 | 1:4.7 | (1R,3R) |
(+)-DIP-Cl | Toluene | −40 | 1:>20 | (1S,3S) |
(−)-DIP-Cl | Toluene | −40 | >20:1 | (1S,3R) |
Chiral reductants enable enantiodivergent synthesis. (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Cl] delivers hydride to the si-face of 3-oxospiro[3.3]heptane-1-carboxylic acid derivatives, yielding (3S)-alcohols with >20:1 dr. Conversely, the (−)-DIP-Cl enantiomer selectively produces (3R)-alcohols via re-face attack. This stereochemical outcome arises from the bulky pinene groups of the reagent, which block one face of the planar ketone while directing hydride transfer from the exposed face. The absolute configuration was unambiguously confirmed by X-ray crystallography of the methyl ester derivatives, showing the C3 hydroxy group pseudo-axial in (3S) isomers and pseudo-equatorial in (3R) forms [7] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: